molecular formula C17H22N2O2 B10899901 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-(1-methyl-1H-benzoimidazol-2-yl)-

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-(1-methyl-1H-benzoimidazol-2-yl)-

Cat. No.: B10899901
M. Wt: 286.37 g/mol
InChI Key: ZDWSEERXYLZOGE-UHFFFAOYSA-N
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Description

1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: Introduction of the methyl groups can be done using alkyl halides in the presence of a base.

    Cyclopentane ring formation: This step might involve cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for large-scale production. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of efficient purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the benzimidazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for specific reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Applications in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to specific receptors to exert their effects.

    DNA/RNA: Interacting with genetic material to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Methylbenzimidazole derivatives: Compounds with similar structures but different substitution patterns.

    Cyclopentanecarboxylic acid derivatives: Compounds with similar cyclopentane rings but different functional groups.

Uniqueness

1,2,2-TRIMETHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID is unique due to its specific combination of a benzimidazole ring, multiple methyl groups, and a cyclopentane carboxylic acid moiety. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1,2,2-trimethyl-3-(1-methylbenzimidazol-2-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H22N2O2/c1-16(2)11(9-10-17(16,3)15(20)21)14-18-12-7-5-6-8-13(12)19(14)4/h5-8,11H,9-10H2,1-4H3,(H,20,21)

InChI Key

ZDWSEERXYLZOGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C2=NC3=CC=CC=C3N2C)C

Origin of Product

United States

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